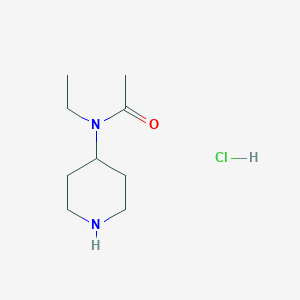

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride

Description

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride is a secondary amine derivative featuring a piperidin-4-yl core substituted with an ethyl group and an acetamide moiety, with a hydrochloride counterion. The compound’s synthesis is inferred from methods described for related piperidin-4-yl derivatives, typically involving alkylation, sulfonylation, or condensation reactions followed by purification via column chromatography or crystallization .

Properties

IUPAC Name |

N-ethyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-4-6-10-7-5-9;/h9-10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYWNCLDKLQHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)C(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetyl chloride to form N-(piperidin-4-yl)acetamide. This intermediate is then reacted with ethyl chloride to yield N-Ethyl-N-(piperidin-4-yl)acetamide, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug development.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between N-ethyl-N-(piperidin-4-yl)acetamide hydrochloride and its analogs:

Key Observations :

- Substituent Effects : Replacing the ethyl group with methyl (as in ) reduces steric bulk but may alter receptor binding. Sulfonamide derivatives (e.g., 6b ) exhibit enhanced enzyme inhibition due to sulfonyl group interactions.

- Functional Group Impact : Methoxyacetylfentanyl’s aryl and methoxy groups confer opioid activity, absent in the target compound .

- Hazards : N-Methyl analogs show higher acute toxicity (oral hazard H302) compared to unlisted hazards for the ethyl variant .

Biological Activity

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS No. 1256107-25-1) is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

- Chemical Formula : C₉H₁₈N₂O·HCl

- Molecular Weight : 206.71 g/mol

- Structure : The compound features a piperidine ring substituted with an ethyl group and an acetamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to inhibit certain enzyme activities or modulate receptor functions, which can lead to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For example, studies have shown that related piperidine derivatives can inhibit enzymes involved in critical metabolic pathways, potentially impacting drug metabolism and efficacy .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacterial strains. A comparative analysis showed that it exhibits significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial properties .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.1 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The antifungal efficacy was assessed through MIC values, which ranged from 3.125 to 100 mg/mL .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various piperidine derivatives, including this compound, highlighted its effectiveness against multiple pathogens. The results indicated that modifications on the piperidine ring could enhance antimicrobial activity .

- Mechanistic Insights : Research investigating the mechanism of action revealed that the compound might inhibit ergosterol biosynthesis in fungi, a crucial component of their cell membrane. This inhibition was linked to the targeting of specific enzymes involved in sterol metabolism .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as N-(piperidin-4-yl)acetamide and N-Ethyl piperidine. While these compounds share some biological activities, the presence of the ethyl and acetamide groups in this compound enhances its solubility and biological efficacy.

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Ethyl-N-(piperidin-4-yl)acetamide HCl | Ethyl and acetamide substituents | Strong antibacterial and antifungal |

| N-(Piperidin-4-yl)acetamide | Lacks ethyl group | Moderate antibacterial |

| N-Ethyl Piperidine | Lacks acetamide group | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidin-4-amine with ethyl bromide under basic conditions (e.g., NaHCO₃) in anhydrous DMF at 60°C for 12 hours yields the N-ethylpiperidin-4-amine intermediate. Subsequent acetylation with acetyl chloride in dichloromethane, followed by HCl treatment, produces the hydrochloride salt. Monitoring via TLC (silica gel, ethyl acetate:methanol 9:1) and adjusting pH during workup (to ~9–10 with Na₂CO₃) improves purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm substitution patterns (e.g., ethyl group at δ 1.2–1.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 215.16).

- Elemental Analysis : Match calculated and observed C, H, N, Cl percentages (±0.3% tolerance).

Cross-validate with IR spectroscopy for carbonyl (C=O) stretching at ~1650 cm⁻¹ .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–7). For stability, conduct accelerated degradation studies under thermal (40–60°C) and photolytic conditions. Monitor decomposition via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Note that hydrochloride salts are typically stable in dry, cold storage (2–8°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or salt form?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement. Grow crystals via slow evaporation in ethanol/water (1:1). Key parameters:

- Space group determination (e.g., monoclinic P2₁/c).

- Hydrogen bonding analysis (e.g., N–H···Cl interactions in the hydrochloride salt).

- R-factor optimization (<5% for high confidence). Contradictions in unit cell parameters may arise from polymorphism, requiring differential scanning calorimetry (DSC) to identify phase transitions .

Q. What strategies are effective for identifying and quantifying synthetic impurities?

- Methodology : Employ HPLC-MS with a phenyl-hexyl column (3.5 µm, 150 × 4.6 mm) and 0.1% formic acid in water/acetonitrile mobile phase. Common impurities include:

- Byproducts : Unreacted piperidin-4-amine (retention time ~2.5 min).

- Degradants : Hydrolyzed acetamide (detectable at 210 nm).

Validate methods per ICH Q2(R1), ensuring linearity (R² >0.995) and LOQ <0.1% .

Q. How can contradictory biological activity data from different batches be investigated?

- Methodology : Perform batch-to-batch comparison using:

- Chiral HPLC to rule out enantiomeric impurities.

- Receptor binding assays (e.g., μ-opioid receptor affinity if analoging fentanyl derivatives) with positive controls.

Discrepancies may stem from residual solvents (e.g., DMF) affecting assay outcomes; quantify via GC-MS headspace analysis .

Q. What advanced techniques optimize yield in large-scale synthesis?

- Methodology : Implement flow chemistry for acetylation steps, reducing reaction time from hours to minutes. Key parameters:

- Temperature control (20–25°C via jacketed reactor).

- Residence time optimization (5–10 min) using inline FTIR monitoring.

Compare with batch process yields (typically 70–80% vs. 85–90% in flow) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.